

Ridaforolimus combination therapy paclitaxel carboplatin

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ridaforolimus

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Ridaforolimus Combination Therapy: Application Notes

Ridaforolimus is an oral **mammalian target of rapamycin (mTOR) inhibitor**. When combined with the cytotoxic agents paclitaxel and carboplatin, it has shown antineoplastic activity in patients with advanced solid tumors, with a safety profile that has no unanticipated toxicities [1] [2]. The rationale for this combination lies in the broad activity of paclitaxel and carboplatin across many cancers, and the potential for additive or synergistic effects when paired with a targeted mTOR inhibitor [1] [3].

Recommended Phase II Dose and Schedule

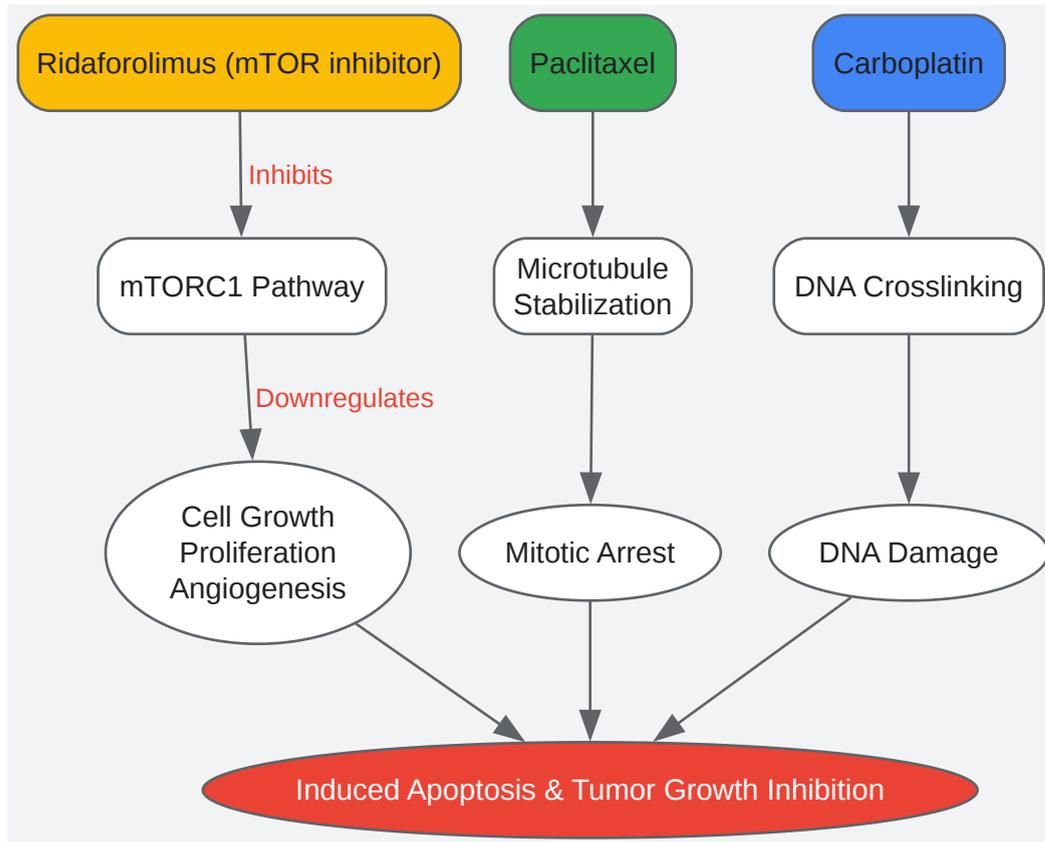
The following regimen was established as the recommended phase II protocol based on a phase I trial (NCT01256268) [1] [2]:

- **Ridaforolimus:** 30 mg, orally, once daily on Days 1-5 and 8-12 of a 21-day cycle.
- **Paclitaxel:** 175 mg/m², intravenously, on Day 1 of a 21-day cycle.
- **Carboplatin:** AUC 5 mg/mL/min, intravenously, on Day 1 of a 21-day cycle.

Premedication with steroids, antiemetics, and antihistamines before paclitaxel and carboplatin infusion is required [1].

Mechanism of Action and Rationale for Combination

The diagram below illustrates the synergistic mechanism of this combination therapy.



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Safety and Adverse Event Profile

The combination therapy had a manageable safety profile. The most common adverse events (AEs) were primarily hematological, consistent with the known effects of paclitaxel and carboplatin [1] [2]. The table below summarizes the key safety information.

Category	Details	Citation
Most Common Adverse Events	Neutropenia, anemia, thrombocytopenia, fatigue, alopecia, nausea, pain, leukopenia.	[1] [2]

Category	Details	Citation
Observed Dose-Limiting Toxicities (DLTs)	Neutropenia, sepsis, mucositis, thrombocytopenia.	[1]
Dose Modification Rules	A predefined alternate schedule (Days 1-5 & 8-12) was used to manage DLTs, primarily hematological.	[1]

Observed Antineoplastic Efficacy

In the phase I trial, 18 patients were evaluable for response after completing at least two cycles of therapy [1] [2]. The outcomes are summarized in the table below.

Efficacy Parameter	Result	Citation
Median Tumor Measurement	25% decrease	[1]
Best Overall Response		[1] [2]
- Partial Response (PR)	9 patients (50%)	
- Stable Disease (SD)	6 patients (33%)	
- Progressive Disease (PD)	3 patients (17%)	
Patients with ≥ 4 Cycles	13 patients	[1]

Detailed Experimental Protocol

This section provides a detailed methodology for the administration and monitoring of this combination therapy as implemented in the phase I trial [1].

Patient Eligibility Criteria

- **Inclusion Criteria:** Patients ≥ 18 years with advanced solid tumor cancers not deemed curable by other therapies; measurable or evaluable disease; ECOG performance status of 0, 1, or 2; adequate bone marrow, renal, and hepatic function.
- **Exclusion Criteria:** Upper gastrointestinal illness impairing oral medication absorption; intercurrent illness; prior therapy with an mTOR inhibitor; concomitant treatment with strong CYP3A inhibitors or inducers.

Treatment Schedule and Cycle

- **Cycle Duration:** 21 days.
- **Ridaforolimus Administration:**
 - Orally, once daily.
 - Schedule: Days 1-5 and Days 8-12 of each cycle.
 - *Note: For the first cycle only, dosing began on Day 2 to allow for PK sampling on Day 1.*
- **Paclitaxel & Carboplatin Administration:**
 - Intravenously, on Day 1 of each cycle.
 - Administer after **ridaforolimus** dose on Day 1.
 - Premedicate with steroids, antiemetics, and antihistamines.

Dose Modification and Toxicity Management

- **Dose-Limiting Toxicity (DLT) Definition:** The study used a standard 3+3 design to escalate doses. DLTs were defined as [1]:
 - \geq Grade 3 non-hematologic toxicity (excluding specific exceptions like managed nausea/vomiting).
 - \geq Grade 3 thrombocytopenia requiring transfusion.
 - Grade 4 thrombocytopenia or neutropenia >7 days.
 - Any grade 4 neutropenic fever requiring hospitalization.
- **Dose Modification Rules:**
 - Therapy was held if specific recovery criteria were not met before the next cycle: ANC ≥ 1500 cells/mm³, platelets $\geq 75,000$ /mm³, and mucositis/nausea/vomiting resolved to \leq Grade 1 [1].
 - If DLTs occurred, the protocol predefined a switch to the alternate **ridaforolimus** schedule (Days 1-5 and 8-12 only) at the same dose [1].
- **Supportive Care:**
 - Prophylactic growth factor support was not allowed during Cycle 1 but could be used subsequently at the investigator's discretion [1].

Efficacy and Safety Assessments

- **Tumor Assessment:** Perform at baseline and every two cycles (6 weeks) thereafter using RECIST v1.1 [1].
- **Safety Monitoring:**
 - Assess vital signs, performance status, and adverse events before each cycle.
 - Conduct hematology and clinical chemistry (including lipids and glucose) at baseline and each cycle [1].
 - Grade all adverse events according to CTCAE v4.0 [1].

Key Considerations for Clinical Research

- **Patient Population:** The efficacy data is from a phase I trial in a mixed population of patients with advanced solid tumors. Activity may vary by specific cancer type [1].
- **Safety Monitoring:** Vigilant monitoring of hematological parameters and for signs of mucositis or sepsis is crucial, especially during the first cycle, to manage DLTs promptly [1].
- **Drug Interactions:** As an oral agent, **ridaforolimus** may be subject to interactions with drugs that affect stomach pH or that are strong inhibitors/inducers of cytochrome P450 3A [4]. Concomitant use of such agents should be avoided.

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